2-amino-3-(4-sulfophenyl)propanoic Acid
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Overview
Description
2-amino-3-(4-sulfophenyl)propanoic acid is an organic compound with the molecular formula C9H11NO5S. It is a derivative of phenylalanine, where the phenyl group is substituted with a sulfonic acid group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-sulfophenyl)propanoic acid typically involves the sulfonation of phenylalanine derivatives. One common method is the reaction of phenylalanine with sulfuric acid under controlled conditions to introduce the sulfonic acid group at the para position of the phenyl ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-sulfophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The sulfonic acid group can be reduced to a sulfonamide under specific conditions.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, forming sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, sulfonamides, and sulfonate esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-amino-3-(4-sulfophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biochemical marker.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-sulfophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in various biochemical processes. It can act as a substrate for enzymes, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(4-hydroxyphenyl)propanoic acid
- 2-amino-3-(4-bromophenyl)propanoic acid
- 3-(4-aminophenyl)propanoic acid
Uniqueness
2-amino-3-(4-sulfophenyl)propanoic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and physical properties. This group enhances its solubility in water and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C9H11NO5S |
---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
2-amino-3-(4-sulfophenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO5S/c10-8(9(11)12)5-6-1-3-7(4-2-6)16(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15) |
InChI Key |
ALQIUGWFHKQQHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)S(=O)(=O)O |
Origin of Product |
United States |
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